Eisenin

Descripción general

Descripción

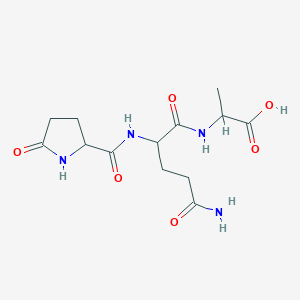

Eisenin is a biologically active compound isolated from the brown marine algae, Eisenia bicyclis Setchell. It is known for its role as a biological response modifier, exhibiting various bioactivities that make it a subject of interest in scientific research. The molecular formula of this compound is C13H20N4O6, and it has a molecular weight of 328.32 g/mol .

Aplicaciones Científicas De Investigación

Immunological Applications

1. Enhancement of Natural Cytotoxicity

Eisenin has been demonstrated to augment the natural cytotoxicity of PBLs. A study published in the Journal of Immunotherapy with Emphasis on Tumor Immunology indicated that this compound could enhance the ability of natural killer cells to lyse K-562 target cells, a human leukemia cell line. This augmentation was attributed to the interaction of this compound with immune cells, leading to increased cytotoxic activity against tumor cells .

Case Study: Cytotoxicity Enhancement

- Objective: To evaluate this compound's effect on PBLs' cytotoxicity.

- Method: PBLs were incubated with this compound before exposure to K-562 cells.

- Results: Significant increase in lysis of K-562 cells was observed when PBLs were pre-treated with this compound.

- Conclusion: this compound enhances the immune response against certain cancer cells, suggesting potential as an immunotherapeutic agent.

Potential Therapeutic Applications

2. Drug Delivery Systems

Recent advancements in molecular self-assembly have opened avenues for using compounds like this compound in targeted drug delivery systems. Researchers have explored how self-assembling molecules can be programmed to release therapeutic agents at specific sites within the body, minimizing side effects associated with conventional drug delivery methods . The incorporation of this compound into these systems could leverage its immunomodulatory effects to enhance therapeutic efficacy.

3. Luminescence Applications

This compound's interactions with lanthanide ions have been studied for their luminescent properties. These luminescent assemblies can be utilized in biomedical imaging and diagnostics, allowing for real-time monitoring of biological processes . The ability to visualize site-specific interactions within biological media presents a significant advancement in both research and clinical settings.

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Immunological Enhancement | Augments natural cytotoxicity of PBLs | Increased lysis of K-562 cells |

| Drug Delivery Systems | Potential use in targeted drug delivery | Self-assembling molecules for site-specific release |

| Luminescence Applications | Utilization in biomedical imaging | Real-time monitoring through luminescent properties |

Mecanismo De Acción

Target of Action

Eisenin, a tripeptide extracted from a brown marine alga (Eisenia bicyclis Setchell), primarily targets peripheral blood lymphocytes (PBLs) in humans . More specifically, it interacts with natural killer cells, a type of PBL . These cells play a crucial role in the body’s immune response, particularly in the rejection of tumors and cells infected by viruses.

Mode of Action

This compound augments the natural cytotoxicity of PBLs . This activity is observed when this compound is added directly to a 51Cr release assay or when PBLs alone are incubated with this compound for 0.5-1 hour before addition to the assay . The resulting augmented cytotoxicity can be attributed to natural killer cells . This compound also renders K-562 target cells resistant to lysis by PBLs stimulated by this compound .

Biochemical Pathways

It is known that this compound can augment the natural cytotoxicity of pbls . This suggests that this compound may influence the pathways involved in the immune response, particularly those related to natural killer cell activity and cytotoxicity.

Result of Action

The primary molecular effect of this compound is the augmentation of natural cytotoxicity of PBLs, particularly natural killer cells . This leads to an enhanced immune response, potentially improving the body’s ability to fight off infections and tumors. On a cellular level, this compound renders K-562 target cells resistant to lysis by PBLs stimulated by this compound .

Análisis Bioquímico

Biochemical Properties

Eisenin interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that this compound yields glutamic acid (2 mols), alanine (1 mol), and ammonia (1 mol) as the ultimate hydrolysis products .

Molecular Mechanism

It is known that this compound contains each one of free carboxyl- and acidamide-group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eisenin can be synthesized through a series of organic reactions involving the formation of amide bonds. The synthetic route typically involves the coupling of pyroglutamic acid with glutamine and alanine under specific reaction conditions. The process requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the brown marine algae, Eisenia bicyclis Setchell. The algae are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Eisenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Comparación Con Compuestos Similares

Pyroglutamyl-glutaminyl-alanine: A tripeptide similar to Eisenin, known for its biological activities.

Glutathione: A tripeptide with antioxidant properties, similar in structure to this compound.

Carnosine: A dipeptide with antioxidant and anti-inflammatory properties, similar to this compound.

Uniqueness of this compound: this compound is unique due to its specific biological activities and its origin from marine algae. Unlike other similar compounds, this compound has been shown to exhibit a distinct set of bioactivities, including its role as a biological response modifier. Its unique structure and origin make it a valuable compound for scientific research and potential therapeutic applications .

Actividad Biológica

Eisenin, a tripeptide derived from the brown marine alga Eisenia bicyclis, has garnered attention for its diverse biological activities. This article delves into the compound's biological mechanisms, including its antimicrobial, immunological, and angiotensin-converting enzyme (ACE) inhibitory properties, supported by relevant case studies and research findings.

Overview of this compound

This compound is chemically characterized as L-pyroGlu-L-Gln-L-Ala. Its structure contributes to its biological efficacy, particularly in immunomodulation and antimicrobial action. The exploration of this compound's properties has revealed promising applications in medical and therapeutic contexts.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted the effectiveness of this compound in comparison to other antimicrobial peptides (AMPs), demonstrating lower minimum inhibitory concentrations (MICs) ranging from 64-256 µg/mL against multiple strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 128 |

| Klebsiella pneumonia | 256 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Immunological Activity

This compound also functions as a biological response modifier, enhancing immune responses. In vitro studies have shown that this compound can augment lymphocyte proliferation and stimulate cytokine production. This immunomodulatory effect is particularly beneficial in therapeutic settings for enhancing immune system function in patients with compromised immunity .

ACE Inhibitory Activity

The ACE inhibitory activity of this compound has been explored in the context of hypertension management. An amino analogue of this compound was synthesized and tested for its ability to inhibit ACE. The results indicated an IC50 value of 620 µM for the analogue compared to 9.6 µM for its parent compound, suggesting that modifications to the structure can enhance its potency .

Table 2: ACE Inhibition Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound (parent compound) | 9.6 |

| Amino analogue of this compound | 620 |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against five bacterial strains. The results confirmed its potent activity against Gram-positive bacteria, supporting its potential use in topical antibacterial formulations .

- Immunomodulatory Effects : Clinical trials involving patients with immune deficiencies demonstrated that supplementation with this compound led to improved immune responses, as evidenced by increased levels of circulating lymphocytes and enhanced cytokine production .

- Cardiovascular Health : Research on the ACE inhibitory effects of this compound analogues has shown promise in reducing blood pressure in hypertensive models, suggesting its potential role in cardiovascular health management .

Propiedades

IUPAC Name |

2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPNGHPLCAMVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902331 | |

| Record name | NoName_1571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21477-57-6 | |

| Record name | Eisenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021477576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Eisenin and where is it found?

A1: this compound is a naturally occurring tripeptide, meaning it's made up of three amino acids. It's found in the brown marine alga Eisenia bicyclis Setchell. []

Q2: What is the structure of this compound?

A2: this compound's chemical structure is L-pyroglutamyl-L-glutaminyl-L-alanine. [, ] This was confirmed through synthesis and comparison with the naturally isolated compound. [, , ]

Q3: What is the primary known biological activity of this compound?

A3: Research shows that this compound can enhance the natural cytotoxic activity of human peripheral blood lymphocytes (PBLs). [] This means it can boost the ability of certain immune cells to kill target cells, like those infected with viruses or cancerous cells.

Q4: How does this compound impact natural killer (NK) cell activity?

A4: this compound appears to directly enhance the cytotoxic activity of NK cells, a type of lymphocyte. Evidence for this includes:

- Adding this compound to a 51Cr release assay, which measures cell lysis, increases target cell death. []

- Pre-incubating PBLs with this compound also boosts their cytotoxic activity. []

- The augmented cytotoxicity is attributed to NK cells because treating this compound-stimulated PBLs with an antibody against the NK cell marker Leu 11b eliminates the effect. []

Q5: Does this compound affect the target cells themselves?

A5: Interestingly, this compound also seems to make K-562 target cells, a human leukemia cell line, more resistant to lysis by the stimulated PBLs. [] This suggests a complex interaction that requires further investigation.

Q6: Which structural components of this compound are important for its activity?

A6: Studies suggest that the individual amino acids comprising this compound, namely L-pyroglutamic acid and L-alanine, along with a mixture of all three amino acids, can also enhance natural cytotoxicity. [] This suggests that the arrangement of these amino acids within the tripeptide might not be critical for its activity and that the individual amino acids themselves play a role.

Q7: Has the diketopiperazine theory been investigated for this compound's structure?

A7: Yes, research has explored whether this compound exists in a diketopiperazine form. While some weak reactions characteristic of diketopiperazines were observed with this compound and its analogs, the results strongly suggest that this compound's structure is indeed the linear tripeptide L-pyroglutamyl-L-glutaminyl-L-alanine. [] X-ray diffraction data further supports this conclusion. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.